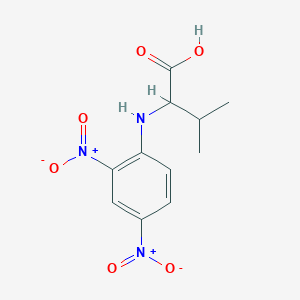

N-(2,4-Dinitrophenyl)-L-valine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dinitroanilino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLCDVYHZOZQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874203 | |

| Record name | N-(2,4-DINITROPHENYL)VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10547-33-8, 1694-97-9 | |

| Record name | N-(2,4-Dinitrophenyl)valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC89621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-DINITROPHENYL)VALINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of N-(2,4-Dinitrophenyl)-L-valine in Protein Chemistry

This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl)-L-valine (DNP-Valine), a molecule of significant historical and practical importance in protein chemistry. We will explore its formation, its foundational role in the advent of protein sequencing, and its continuing relevance in immunological studies and modern biochemical applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of dinitrophenylated amino acids.

Foundational Principles: The Chemistry of DNP-Amino Acids

Before delving into its applications, it is crucial to understand the chemical identity of N-(2,4-Dinitrophenyl)-L-valine and the reaction that forms it. DNP-Valine is not typically used as a starting reagent but is rather the product of a pivotal reaction that identifies L-valine as the N-terminal residue of a polypeptide chain.

Chemical and Physical Properties

N-(2,4-Dinitrophenyl)-L-valine is a derivative of the amino acid L-valine. The attachment of the 2,4-dinitrophenyl group imparts a distinct yellow color and strong ultraviolet absorbance, properties that are instrumental in its detection.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(2,4-dinitroanilino)-3-methylbutanoic acid | |

| Molecular Formula | C₁₁H₁₃N₃O₆ | |

| Molecular Weight | 283.24 g/mol | |

| Melting Point | 131°C | |

| Appearance | Yellow Crystalline Powder | |

| Key Feature | Stable to acid hydrolysis, allowing it to be isolated after peptide cleavage. |

The Sanger Reaction: Derivatizing the N-Terminus

The formation of DNP-Valine is achieved through the Sanger Reaction , named after its developer, Frederick Sanger. This reaction involves treating a peptide or protein with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's Reagent.

Mechanism of Action: The reaction is a nucleophilic aromatic substitution. The uncharged N-terminal α-amino group of the polypeptide acts as a nucleophile, attacking the carbon atom of the FDNB that is bonded to the highly electronegative fluorine atom. This attack displaces the fluoride ion, forming a stable covalent bond between the dinitrophenyl group and the N-terminal amino acid. If the N-terminal residue is valine, the product is an N-(2,4-Dinitrophenyl)-polypeptide.

Cornerstone Application: N-Terminal Protein Sequencing

The primary and most celebrated role of DNP-amino acids, including DNP-Valine, is in the determination of the primary structure of proteins.

The Sanger Strategy: A Paradigm Shift in Biology

In the 1940s and 50s, the precise sequence of amino acids in a protein was unknown. Frederick Sanger's pioneering work on the hormone insulin established, for the first time, that a protein has a defined, unique amino acid sequence. His strategy was built upon the reaction described above.

By reacting insulin with FDNB, he labeled its N-terminal amino acids. Insulin has two chains: the A-chain and the B-chain. Sanger identified glycine as the N-terminus of the A-chain and phenylalanine as the N-terminus of the B-chain. To sequence the entire chains, he used partial acid hydrolysis or enzymatic digestion to break the chains into smaller, overlapping fragments. Each fragment was then isolated and its N-terminal residue was identified using the same FDNB method. By piecing together the sequences of these overlapping fragments, he deduced the complete sequence of both chains.

Experimental Workflow for N-Terminal Identification

The identification of an N-terminal valine as DNP-Valine follows a robust, self-validating protocol. The stability of the DNP-amino acid bond to acid hydrolysis is the key to the method's success.

Detailed Protocol Steps:

-

Derivatization: A purified protein sample is dissolved in a suitable buffer (e.g., sodium bicarbonate) to ensure the N-terminal amino group is unprotonated. An excess of FDNB, typically dissolved in ethanol, is added, and the reaction proceeds for several hours at room temperature.

-

Acid Hydrolysis: After derivatization, the protein is completely hydrolyzed into its constituent amino acids. This is typically achieved by heating the DNP-protein in 6M hydrochloric acid at 110°C for 24 hours. This harsh treatment breaks all the peptide bonds. Critically, the bond linking the DNP group to the N-terminal amino acid is resistant to this acid hydrolysis.

-

Extraction and Separation: The resulting hydrolysate contains one DNP-amino acid (e.g., DNP-Valine) and a mixture of all other (unlabeled) amino acids from the protein. The DNP-amino acid, being more hydrophobic due to the phenyl group, can be selectively extracted from the aqueous acidic solution into an organic solvent like ether. This extract is then concentrated and applied to a separation system. Historically, paper chromatography was used, but modern methods employ High-Performance Liquid Chromatography (HPLC) for superior resolution and quantification.

-

Identification: The separated, colored DNP-amino acid is identified by comparing its chromatographic mobility (retention time in HPLC or Rf value in TLC) to that of a known, commercially available DNP-Valine standard run under identical conditions.

Causality, Trustworthiness, and Limitations

-

Expertise & Causality: The choice of acid hydrolysis is deliberate. While it destroys the rest of the polypeptide chain, its inability to cleave the DNP-N bond is what makes the entire method possible. This provides a definitive, albeit singular, piece of sequence information.

-

Trustworthiness: The protocol is self-validating. The identification relies on a direct comparison to a known chemical standard, minimizing ambiguity. The distinct color and UV absorbance of the DNP moiety further enhance detection reliability.

-

Limitations: The primary drawback of the Sanger method is that it is destructive and not iterative. The hydrolysis step prevents the identification of the second amino acid in the sequence. This limitation was overcome by the development of Edman Degradation , a sequential method that cleaves only the N-terminal residue, leaving the rest of the peptide intact for subsequent cycles. Edman degradation uses phenyl isothiocyanate (PITC) and is the basis for modern automated protein sequencers.

Immunological Applications: The DNP Moiety as a Hapten

Beyond protein sequencing, the dinitrophenyl group is a powerful tool in immunology, where it functions as a model hapten .

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The DNP group itself is not immunogenic, but when conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, or Bovine Serum Albumin, BSA), the resulting DNP-protein conjugate is highly immunogenic.

This property is widely exploited in immunological research:

-

Antibody Production: Immunizing animals with DNP-protein conjugates generates a robust production of anti-DNP antibodies. These antibodies are invaluable research reagents.

-

Immunoassay Development: Because the DNP hapten is not found endogenously in tissues, it serves as an ideal control and tagging system in various immunoassays, such as ELISA. Anti-DNP antibodies can be used to detect DNP-labeled probes or other molecules in biotin-free detection systems.

-

Studying Immune Response: The DNP-carrier system has been instrumental in studying the fundamental mechanisms of antibody response, immune tolerance, and hypersensitivity.

Contemporary Roles in Research and Drug Development

While largely superseded by Edman degradation and mass spectrometry for de novo sequencing, DNP-derivatization and the study of DNP-amino acids like DNP-Valine remain relevant.

-

Chromatographic Analysis: DNP-derivatives of amino acids and peptides serve as excellent chromophores for developing and validating HPLC separation methods. Their strong absorbance simplifies detection and quantification.

-

Drug Delivery Research: L-valine and its derivatives are being explored to modify drug delivery systems. For example, L-valine can be attached to nanomicelles to target peptide transporters like PepT1, which are expressed on various tissues, including the cornea. In this context, N-(2,4-Dinitrophenyl)-L-valine can serve as a valuable research tool. It can be used as a labeled analogue to study the uptake and transport mechanisms of these valine-modified drug carriers, helping to optimize their design for improved drug absorption and targeted delivery.

Conclusion

N-(2,4-Dinitrophenyl)-L-valine is more than a simple chemical compound; it represents a cornerstone of modern biochemistry. Its formation via the Sanger reaction was the key that unlocked the secret of the protein primary structure, fundamentally changing our understanding of biology. While its role in sequencing has become historical, the unique properties of the DNP group ensure its continued utility. From its foundational use in identifying N-terminal residues to its function as a model hapten in immunology and a tool in modern chromatography and drug delivery research, the legacy of DNP-Valine and the Sanger method continues to influence scientific discovery.

References

-

N-(2,4-Dinitrophenyl)-L-valine. PubChem, National Center for Biotechnology Information. [Link]

-

Protein Sequencing (Step 3) | Sanger & Edman Sequencing | Determination of N terminal Amino acid. (2022). YouTube. [Link]

-

Kinetic data for the hydrolysis of DNPA to DNP in the ms2min... ResearchGate. [Link]

-

Hapten-specific Delayed Hypersensitivity to epsilon-2,4-dinitrophenyl-L-lysine-Ficoll in Guinea Pigs Immunized With 2,4-dinitrophenyl-keyhole Limpet Hemocyanin. (1976). PubMed. [Link]

-

Synthesis of 2,4-dinitrophenol. (2012). ResearchGate. [Link]

-

Gas chromatographic separation of DNP amino acids and its application to the analysis of serum amino acids. (1966). PubMed. [Link]

-

Edman degradation. Wikipedia. [Link]

-

The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. (2015). PMC, National Institutes of Health. [Link]

-

DNFB-Sanger's reagent for detection of free amino acids. (2019). G-Biosciences. [Link]

-

Chromatographic Separation of Amino Acids. (2019). ResearchGate. [Link]

- Method for preparing L-valine and D-valine by chemical resolution.

-

Separation and Detection of Amino Acids. eCampusOntario Pressbooks. [Link]

-

Protein hydrolysis and denaturation. (2021). YouTube. [Link]

-

Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. (2019). SYnAbs. [Link]

-

Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs. [Link]

-

Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. (2022). ScienceDirect. [Link]

-

The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. (1987). PubMed. [Link]

-

Theory of Edman Sequencing. Shimadzu Scientific Instruments. [Link]

-

Drp1 Proteins Released from Hydrolysis-Driven Scaffold Disassembly Trigger Nucleotide-Dependent Membrane Remodeling to Promote Scission. (2022). PMC, National Institutes of Health. [Link]

-

Peptide and Protein Analysis. University of California, Irvine. [Link]

-

carrier function in anti-hapten antibody responses. (1971). Semantic Scholar. [Link]

-

Picric acid. Wikipedia. [Link]

-

N-terminal analysis of peptides using Sanger's reagent (FDNB) - structure of insulin. (2025). YouTube. [Link]

-

Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. (2022). MDPI. [Link]

-

How To Separate Amino Acids By Paper Chromatography? (2025). YouTube. [Link]

-

Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies. (2006). PubMed. [Link]

-

Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. [Link]

- **The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbam

N-(2,4-Dinitrophenyl)-L-valine structure and chemical properties

An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-L-valine

This guide provides a comprehensive technical overview of N-(2,4-Dinitrophenyl)-L-valine (DNP-Valine), a critical derivative for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, offering field-proven insights into its practical use.

Introduction and Significance

N-(2,4-Dinitrophenyl)-L-valine is a chemically modified form of the essential amino acid L-valine. The attachment of the 2,4-dinitrophenyl (DNP) group to the amino terminus of L-valine imparts unique properties that have been exploited in biochemical and analytical sciences for decades. Historically, its most notable application stems from Frederick Sanger's pioneering work in protein sequencing, for which he was awarded the Nobel Prize. The DNP group serves as a stable, chromophoric tag, allowing for the identification of N-terminal amino acids in peptides and proteins.

In modern drug development and research, DNP-derivatives of amino acids, including DNP-Valine, are indispensable tools. They are crucial for the chiral separation of amino acids, ensuring the enantiomeric purity of pharmaceutical compounds—a critical factor for drug safety and efficacy. This guide will provide the foundational knowledge and practical protocols necessary for leveraging DNP-Valine in a laboratory setting.

Molecular Structure and Physicochemical Properties

N-(2,4-Dinitrophenyl)-L-valine is an amphipathic molecule featuring a hydrophobic isopropyl side chain from valine and an aromatic, electron-withdrawing dinitrophenyl group. This structure is formally named (2S)-2-(2,4-dinitroanilino)-3-methylbutanoic acid.

The key structural features are:

-

Chiral Center: The alpha-carbon of the valine residue maintains its L-configuration ((S)-configuration).

-

DNP Group: A 2,4-dinitrophenyl ring is attached to the primary amine of L-valine via a C-N bond. This group is responsible for the compound's characteristic yellow color and its utility in spectrophotometric detection.

-

Carboxylic Acid: The carboxyl group provides a site for further reactions, such as peptide bond formation or salt formation.

Physicochemical Data Summary

A compilation of essential quantitative data for DNP-Valine is presented below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(2,4-dinitroanilino)-3-methylbutanoic acid | |

| CAS Number | 1694-97-9 | |

| Molecular Formula | C₁₁H₁₃N₃O₆ | |

| Molecular Weight | 283.24 g/mol | |

| Appearance | Light yellow to orange crystalline powder | |

| Melting Point | 129-133 °C | |

| Boiling Point | 504.1 °C at 760 mmHg | |

| Solubility | Soluble in methanol, acetic acid. Limited solubility in water. | |

| Specific Rotation | -24.0° to -28.0° (c=1, Acetic Acid) | |

| Purity (HPLC) | ≥98.0% |

Synthesis of N-(2,4-Dinitrophenyl)-L-valine

The synthesis of DNP-Valine is a classic example of nucleophilic aromatic substitution. The primary amino group of L-valine acts as a nucleophile, attacking the electron-deficient carbon atom of 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. Fluorine is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effects of the two nitro groups on the aromatic ring.

Causality in Experimental Design:

-

Choice of Reagent: FDNB is the reagent of choice due to the high reactivity of the fluorine-substituted carbon towards nucleophilic attack.

-

Reaction Conditions: The reaction is performed under mildly alkaline conditions (e.g., using sodium bicarbonate). This is crucial because the free amino group (-NH₂) is the active nucleophile, not its protonated form (-NH₃⁺). The base deprotonates the ammonium group of the L-valine zwitterion, increasing its nucleophilicity.

-

Solvent System: A solvent system that can dissolve both the amino acid and FDNB, such as an ethanol-water mixture, is typically employed.

Detailed Step-by-Step Synthesis Protocol:

-

Dissolution: Dissolve L-valine in an aqueous solution of sodium bicarbonate (e.g., 1-2 equivalents) with gentle warming if necessary.

-

Reagent Addition: In a separate flask, dissolve 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent) in a suitable organic solvent like ethanol.

-

Reaction: Slowly add the FDNB solution to the L-valine solution while stirring vigorously at room temperature. The reaction mixture will turn yellow as the DNP-Valine forms. The reaction is typically allowed to proceed for 1-2 hours.

-

Quenching & Acidification: After the reaction is complete, the solution is washed with a non-polar solvent like ether to remove any unreacted FDNB. The aqueous layer is then carefully acidified with dilute HCl (e.g., 2M HCl) to a pH of ~1-2. This step protonates the carboxylate group of DNP-Valine, causing the yellow product to precipitate out of the solution.

-

Isolation: The yellow precipitate is collected by vacuum filtration and washed with cold water to remove inorganic salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a pure crystalline product.

-

Verification: The identity and purity of the synthesized N-(2,4-Dinitrophenyl)-L-valine are confirmed by measuring its melting point, and optionally by techniques like HPLC, NMR, or mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(2,4-Dinitrophenyl)-L-valine.

Key Applications in Research and Development

N-Terminal Amino Acid Sequencing (Sanger Degradation)

The foundational application of DNP-Valine is in identifying the N-terminal residue of a peptide or protein. The process involves:

-

Derivatization: The free amino group at the N-terminus of a peptide chain reacts with FDNB to form a DNP-peptide.

-

Hydrolysis: The DNP-peptide is then completely hydrolyzed by strong acid (e.g., 6M HCl), which breaks all the peptide bonds.

-

Identification: The resulting mixture contains free amino acids from the internal and C-terminal positions, and one yellow DNP-amino acid from the N-terminus. This DNP-amino acid (e.g., DNP-Valine) is then isolated (typically by ether or ethyl acetate extraction) and identified using chromatographic techniques like TLC or HPLC by comparing its retention time to that of a known standard.

Chiral Chromatography

The DNP group is a powerful derivatizing agent for the enantiomeric separation of amino acids by High-Performance Liquid Chromatography (HPLC). L-Valine is an essential amino acid with increasing use in the pharmaceutical sector; therefore, reliable methods are needed to quantify trace levels of the D-Valine enantiomer.

-

Mechanism of Separation: Derivatizing a mixture of D- and L-valine with FDNB creates DNP-D-Valine and DNP-L-Valine. These diastereomers can then be resolved on a chiral stationary phase (CSP). The DNP group provides strong π-π and dipole-dipole interactions with the CSP, enhancing the chiral recognition and leading to baseline separation of the two enantiomers. This allows for the precise quantification of enantiomeric purity, a critical quality attribute in drug manufacturing.

Experimental Protocol: Chiral Purity Analysis by HPLC

This protocol outlines a general method for determining the enantiomeric purity of L-valine by pre-column derivatization with FDNB followed by RP-HPLC analysis.

-

Standard Preparation: Prepare standard solutions of pure DNP-L-Valine and DNP-D-Valine in a suitable solvent (e.g., acetonitrile/water).

-

Sample Derivatization: a. Dissolve a precisely weighed amount of the valine sample in a borate buffer solution (pH ~9). b. Add an excess of FDNB solution (in acetonitrile or ethanol). c. Heat the mixture at a controlled temperature (e.g., 60°C) for approximately 1 hour. d. Cool the reaction and quench with a weak acid to neutralize the excess base. e. Dilute the sample to a final concentration suitable for HPLC injection.

-

HPLC Conditions (Illustrative):

-

Column: Chiral Stationary Phase (e.g., a cyclodextrin-based or Pirkle-type column).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., triethylammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the DNP group strongly absorbs (e.g., 340-360 nm).

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: a. Inject the DNP-L-Valine and DNP-D-Valine standards to determine their respective retention times. b. Inject the derivatized sample. c. Integrate the peak areas for both enantiomers. d. Calculate the percentage of the D-enantiomer using the formula: % D-Valine = (Area_D / (Area_D + Area_L)) * 100.

Logical Flow for Chiral Analysis

Caption: Logical workflow for chiral purity analysis of valine via HPLC.

Conclusion

N-(2,4-Dinitrophenyl)-L-valine is more than a historical footnote in biochemistry; it remains a versatile and highly relevant tool in modern chemical and pharmaceutical sciences. Its straightforward synthesis, robust chemical nature, and strong chromophoric properties make it ideal for both qualitative identification tasks, such as N-terminal sequencing, and precise quantitative applications, including the critical assessment of enantiomeric purity in drug development. Understanding the principles behind its synthesis and application allows researchers to confidently employ this classic derivative to solve contemporary analytical challenges.

References

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-valine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sanger's reagent. Retrieved from [Link]

-

Pande, V. (2014). How does Sanger's reagent work?. Quora. Retrieved from [Link]

-

Brenner, M., Niederwieser, A., & Pataki, G. (1961). Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N-(2,4-Dinitrophenyl)-Amino Acids and 3-Phenyl-2-Thiohydantoine. Defense Technical Information Center. Retrieved from [Link]

- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the

Introduction: The Enduring Relevance of a Classic Derivatizing Agent

An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-L-valine

For Researchers, Scientists, and Drug Development Professionals

N-(2,4-Dinitrophenyl)-L-valine (DNP-L-valine) is a chemically modified amino acid that holds a significant place in the history and current practice of analytical biochemistry. Formed by the reaction of L-valine with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent, this derivative has been instrumental in the foundational techniques of protein sequencing and chiral chromatography. The covalent attachment of the dinitrophenyl group to the alpha-amino group of L-valine imparts specific physicochemical properties that are highly advantageous for analytical separation and detection.

This guide provides a comprehensive overview of N-(2,4-Dinitrophenyl)-L-valine, from its fundamental properties to its practical applications in modern research. We will delve into the causality behind its utility, provide detailed experimental protocols, and offer insights grounded in established scientific principles to ensure technical accuracy and practical applicability for professionals in the field.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application. The key properties of N-(2,4-Dinitrophenyl)-L-valine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1694-97-9 | |

| Molecular Formula | C₁₁H₁₃N₃O₆ | |

| Molecular Weight | 283.24 g/mol | |

| IUPAC Name | (2S)-2-(2,4-dinitroanilino)-3-methylbutanoic acid | |

| Appearance | Light yellow to yellow to orange crystalline powder | |

| Melting Point | 129.0 to 133.0 °C | |

| Purity | ≥98.0% (HPLC) | |

| Solubility | Soluble in methanol |

Synthesis and Reaction Mechanism: The Sanger Reaction

The synthesis of N-(2,4-Dinitrophenyl)-L-valine is a classic example of a nucleophilic aromatic substitution reaction. The process, first described by Frederick Sanger, involves the reaction of the free amino group of L-valine with 2,4-dinitrofluorobenzene (DNFB).

Causality of the Reaction: The reaction proceeds because the amino group of L-valine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzene ring in DNFB. The strong electron-withdrawing nature of the two nitro groups makes the fluorine atom a good leaving group, facilitating the substitution. This reaction is typically carried out under mild alkaline conditions to ensure the amino group is deprotonated and thus more nucleophilic.

Caption: Synthesis of N-(2,4-Dinitrophenyl)-L-valine via the Sanger reaction.

Key Applications in Research and Development

The primary utility of converting L-valine to its DNP derivative lies in the analytical advantages conferred by the dinitrophenyl group.

Chiral Chromatography and Enantiomeric Resolution

In drug development and metabolic studies, the separation of enantiomers is critical, as different stereoisomers can have vastly different biological activities. DNP-derivatization is a powerful tool in this context.

-

Mechanism of Action: The DNP group provides a strong chromophore, making the derivative easily detectable by UV-Vis spectrophotometry at wavelengths around 360 nm. More importantly, the bulky and planar DNP moiety enhances the stereochemical differences between D- and L-amino acids, allowing for their separation on chiral stationary phases in High-Performance Liquid Chromatography (HPLC). The derivatization creates diastereomeric interactions with the chiral selector of the column, leading to differential retention times and, thus, resolution of the enantiomers.

N-Terminal Amino Acid Analysis in Peptides and Proteins

The original application pioneered by Sanger, for which he was awarded the Nobel Prize, was in the sequencing of proteins.

-

Workflow Principle: By reacting a peptide or protein with DNFB, the N-terminal amino acid is tagged. Subsequent acid hydrolysis cleaves all the peptide bonds, leaving a mixture of free amino acids and the single, yellow-colored DNP-derivatized N-terminal amino acid. This DNP-amino acid can then be isolated and identified by chromatography, revealing the identity of the first amino acid in the sequence. While now largely superseded by automated Edman degradation, the principle remains a cornerstone of protein chemistry.

Experimental Protocol: Derivatization and HPLC Analysis

This protocol provides a robust, self-validating method for the derivatization of an amino acid sample (containing valine) with DNFB for subsequent HPLC analysis.

Materials and Reagents:

-

Amino acid standard or sample

-

N-(2,4-Dinitrophenyl)-L-valine (as a reference standard)

-

2,4-Dinitrofluorobenzene (DNFB) solution (e.g., 1% in ethanol)

-

Sodium bicarbonate buffer (1 M, pH ~8.5)

-

Hydrochloric acid (1 M)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Chiral HPLC column (e.g., a cyclodextrin-based column)

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve the amino acid sample in the sodium bicarbonate buffer to a final concentration of approximately 1 mg/mL. Causality: The alkaline buffer ensures the amino group is deprotonated and ready for nucleophilic attack.

-

-

Derivatization Reaction:

-

To 100 µL of the amino acid solution, add 200 µL of the DNFB solution.

-

Incubate the mixture in a water bath at 60°C for 1 hour in the dark. Causality: The heat accelerates the reaction, while darkness prevents photodegradation of the DNP derivatives.

-

-

Reaction Quenching and Extraction:

-

After incubation, cool the reaction mixture to room temperature.

-

Neutralize the solution by adding a small amount of 1 M HCl until the pH is approximately 7. This step is a self-validating control; unreacted DNFB will precipitate out of the aqueous solution upon neutralization.

-

Extract the DNP-amino acids with an organic solvent like diethyl ether or ethyl acetate. The yellow color of the DNP derivatives provides a visual confirmation of a successful reaction.

-

-

Sample Preparation for HPLC:

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a known volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for chiral separation could be a gradient of acetonitrile and water with 0.1% TFA.

-

Column: A chiral stationary phase is essential for separating enantiomers.

-

Detection: Set the UV detector to 360 nm.

-

Validation: Inject a known standard of N-(2,4-Dinitrophenyl)-L-valine to determine its retention time. The peak in the experimental sample corresponding to this retention time confirms the presence and allows for the quantification of L-valine in the original sample.

-

Caption: Workflow for DNP derivatization and subsequent HPLC analysis.

Trustworthiness and Self-Validating Systems

The protocol described is designed to be inherently self-validating. Key checkpoints include:

-

Visual Confirmation: The development of a yellow color during the reaction is a primary indicator of successful DNP derivatization.

-

Reference Standard: The use of an authentic N-(2,4-Dinitrophenyl)-L-valine standard is non-negotiable. It provides an authoritative reference for retention time and allows for accurate quantification.

-

Chromatographic Peak Shape: A sharp, symmetrical peak for the DNP-valine standard and sample indicates good chromatographic conditions and the absence of interfering substances.

Conclusion

N-(2,4-Dinitrophenyl)-L-valine, born from foundational work in protein chemistry, remains a highly relevant and powerful tool for modern researchers. Its utility in enhancing the chromatographic resolution of valine and other amino acids, particularly for chiral separations, is a testament to the enduring power of well-understood chemical principles. By leveraging the properties of the dinitrophenyl group, scientists and drug development professionals can achieve reliable and reproducible analytical results. This guide has provided the core knowledge, practical protocols, and mechanistic insights necessary to confidently integrate DNP-derivatization into demanding research workflows.

References

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-valine. National Center for Biotechnology Information. Retrieved from [Link]

-

Clinicaltrials.eu. (n.d.). Valine – Application in Therapy and Current Clinical Research. Retrieved from [Link]

- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile

A Foundational Breakthrough: The Role of N-(2,4-Dinitrophenyl)-L-valine in Sanger's Pioneering Protein Sequencing

This technical guide delves into the historical and chemical context of N-(2,4-dinitrophenyl) derivatives, particularly N-(2,4-Dinitrophenyl)-L-valine, in Frederick Sanger's revolutionary work that unveiled the primary structure of proteins. For his achievements in sequencing the protein insulin, Sanger was awarded his first Nobel Prize in Chemistry in 1958, laying the groundwork for the entire field of molecular biology.[1][2] This guide will explore the chemical principles, experimental workflows, and the profound scientific logic that established this method as a cornerstone of biochemistry.

The Pre-Sanger Conundrum: Was a Protein's Structure Knowable?

In the early 1940s, the fundamental principles of protein chemistry were established; proteins were known to be long polypeptide chains built from amino acid residues.[3] However, the precise sequence of these amino acids was a complete mystery. There was significant speculation, with some theories proposing a periodic, repetitive arrangement of amino acids, while others suggested a pure protein was merely a random assortment of similar molecules.[3] The central question was whether a protein had a unique, definable chemical structure. Answering this required a method to unequivocally identify at least one amino acid in the chain. This is the challenge Frederick Sanger addressed when he began his work on insulin in 1943.[4]

The Sanger Reagent: A Stroke of Chemical Genius

Sanger's groundbreaking method hinged on the development of a chemical tag that could specifically and stably label the N-terminal amino acid of a polypeptide chain.[5] The reagent he developed for this purpose was 1-fluoro-2,4-dinitrobenzene (FDNB), now widely known as Sanger's reagent.[5][6]

The selection of FDNB was not arbitrary; its chemical properties were ideally suited for the task:

-

High Reactivity under Mild Conditions: FDNB readily reacts with the free α-amino group at the N-terminus of a polypeptide under mildly alkaline conditions (e.g., sodium bicarbonate solution, pH ~8-9).[3][5] At this pH, the N-terminal amino group is deprotonated and acts as a potent nucleophile.[5] This mildness was critical to ensure that the labeling reaction did not inadvertently hydrolyze the very peptide bonds Sanger sought to study.[3]

-

Formation of a Stable Covalent Bond: The reaction is a nucleophilic aromatic substitution, where the N-terminal amino group attacks the carbon atom bonded to the fluorine in FDNB, displacing the fluoride ion.[5] This forms an exceptionally stable 2,4-dinitrophenyl (DNP) derivative, a C-N bond that could withstand the harsh conditions of complete acid hydrolysis needed in the subsequent step.[7][8]

-

Intrinsic Chromophore: The resulting DNP-amino acids are vibrant yellow compounds.[3][4] In an era before sophisticated detectors, this built-in colorimetric property was a massive advantage, allowing for the straightforward tracking and identification of the labeled amino acid during chromatographic separation.[4][5]

The chemical reaction between the N-terminal amino acid (using Valine as an example) and FDNB is illustrated below.

Caption: Chemical reaction of FDNB with the N-terminal Valine of a polypeptide.

The Experimental Workflow: A Self-Validating System

Sanger's genius was not just in the reagent but in the logical, multi-step workflow he designed, which allowed for the unambiguous identification of the N-terminal amino acid.[5] This process served as a self-validating system by comparing the experimental product against known synthetic standards.

-

N-Terminal Labeling:

-

A purified sample of the protein (e.g., insulin) is dissolved in a buffer solution.

-

Sodium bicarbonate is added to maintain a mildly alkaline pH (~8-9).[5]

-

An ethanolic solution of FDNB is added, and the mixture is agitated for a period (e.g., 2 hours) to allow the reaction to proceed to completion. The result is a DNP-protein derivative.[7]

-

-

Complete Acid Hydrolysis:

-

The DNP-protein is precipitated, washed (e.g., with ether) to remove unreacted FDNB, and dried.[3]

-

The DNP-protein is then subjected to complete acid hydrolysis (e.g., using 6N HCl at 100-110°C for several hours).[3][8]

-

This harsh step breaks all the peptide bonds, yielding a mixture of free amino acids from the interior of the chain and a single, stable DNP-amino acid from the N-terminus.[3]

-

-

Extraction and Separation:

-

The resulting hydrolysate contains the yellow DNP-amino acid and the colorless, free amino acids.

-

The DNP-amino acid, being less polar due to the bulky dinitrophenyl group, can be selectively extracted from the aqueous acid solution into an organic solvent like ether.[3]

-

-

Chromatographic Identification:

-

The extracted DNP-amino acid is concentrated and spotted onto a chromatographic medium, such as a silica gel column or, more famously, filter paper for two-dimensional chromatography.[3][9]

-

Alongside the unknown sample, synthetic DNP derivatives of all known amino acids are run as standards.[3]

-

The chromatogram is developed using specific solvent systems. The unknown yellow spot's position (its Rf value) is compared to the positions of the known standards. A direct match provides a definitive identification of the N-terminal amino acid.[10]

-

The following diagram illustrates this comprehensive workflow.

Caption: The Sanger workflow for N-terminal amino acid identification.

From a Single Amino Acid to a Full Protein Sequence

Sanger's method, in a single run, only identifies the N-terminal amino acid. The true power of the technique was realized through its iterative application on peptide fragments.[5] To sequence the entirety of insulin, Sanger and his team performed the following:[11][12]

-

Fragmentation: They used enzymes like trypsin or chemical agents to cleave the full insulin protein into smaller, more manageable peptide fragments.[4]

-

Separation: These fragments were meticulously separated using electrophoresis and chromatography, creating a characteristic "fingerprint" for the protein.[12]

-

Sequencing Fragments: The N-terminal amino acid of each individual fragment was determined using the FDNB method.

-

Reconstruction: By using different fragmentation agents to generate overlapping peptides, they could piece the sequence information together like a jigsaw puzzle to deduce the complete sequence of insulin's A and B chains.[4]

This painstaking work, which took over a decade, proved for the first time that a protein has a precise, genetically determined amino acid sequence.[4]

Legacy and Impact

The use of N-(2,4-Dinitrophenyl)-L-valine and other DNP-amino acids in Sanger's method was a monumental achievement. While the technique has since been largely superseded by the more efficient Edman degradation and, more recently, mass spectrometry, its historical and conceptual importance is indelible.

-

Proof of Concept: It provided the first tangible proof that proteins are defined, ordered molecules, not random polymers. This laid the foundation for the central dogma of molecular biology.

-

Enabled Further Research: Knowing the exact sequence of insulin paved the way for understanding its function, its variations across species, and eventually, its chemical synthesis.[5]

-

Foundation for Future Methods: The logical framework established by Sanger—labeling, cleavage, and identification—influenced the development of all subsequent sequencing technologies, including his later work on DNA sequencing, which earned him a second Nobel Prize.[1][13][14]

References

-

Title: 1-Fluoro-2,4-dinitrobenzene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The chemistry of insulin Source: Nobel Prize Outreach URL: [Link]

-

Title: Chromatography of Dinitrophenyl Amino-acids and Peptides Source: Nature URL: [Link]

-

Title: Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology Source: Creative Biolabs URL: [Link]

-

Title: DNFB-Sanger's reagent for detection of free amino acids Source: G-Biosciences URL: [Link]

-

Title: Sanger sequencing - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Sanger Sequencing: Introduction, Principle, and Protocol Source: CD Genomics Blog URL: [Link]

-

Title: Fred Sanger, the father of DNA sequencing, cut his teeth doing protein sequencing and snagged a Nobel in the process! Source: Omic.ly URL: [Link]

-

Title: Frederick Sanger – Facts Source: NobelPrize.org URL: [Link]

-

Title: Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review Source: PubMed URL: [Link]

-

Title: Thin-Layer Chromatography of Amino Acid Derivatives With Kieselgel G. N- (2,4-Dinitrophenyl) Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Frederick Sanger Sequences the Amino Acids of Insulin, the First of any Protein Source: HistoryofInformation.com URL: [Link]

-

Title: Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography Source: ResearchGate URL: [Link]

-

Title: 1958 Chemistry Prize – Fred Sanger Source: MRC Laboratory of Molecular Biology URL: [Link]

-

Title: How To Identify Amino Acids In Paper Chromatography? Source: YouTube URL: [Link] Kaya-4

-

Title: Giants in genomics: Fred Sanger Source: YourGenome URL: [Link]

-

Title: How does Sanger's reagent work? Source: Quora URL: [Link]

-

Title: Fred Sanger: A memorial tribute Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: Amino Acid Analysis and Chemical Sequencing Source: College of Saint Benedict and Saint John's University URL: [Link]

Sources

- 1. Giants in genomics: Fred Sanger [yourgenome.org]

- 2. Fred Sanger: A memorial tribute - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. Fred Sanger, the father of DNA sequencing, cut his teeth doing protein sequencing and snagged a Nobel in the process! [omic.ly]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Amino Acid Analysis and Chemical Sequencing [employees.csbsju.edu]

- 9. Chromatography of Dinitrophenyl Amino-acids and Peptides | Nature [preview-nature.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. nobelprize.org [nobelprize.org]

- 12. Nobel Prizes | MRC Laboratory of Molecular Biology [mrclmb.ac.uk]

- 13. Sanger sequencing - Wikipedia [en.wikipedia.org]

- 14. cd-genomics.com [cd-genomics.com]

An In-Depth Technical Guide to the Solubility Characteristics of N-(2,4-Dinitrophenyl)-L-valine in Various Solvents

Introduction: The Significance of N-(2,4-Dinitrophenyl)-L-valine Solubility in Research and Development

N-(2,4-Dinitrophenyl)-L-valine (DNP-Valine) is a derivatized amino acid of significant interest in the fields of biochemistry, analytical chemistry, and drug development. The covalent attachment of the 2,4-dinitrophenyl group to the alpha-amino group of L-valine imparts a distinct chromophore, facilitating its detection and quantification in various analytical methodologies, most notably in chromatography. Understanding the solubility characteristics of DNP-Valine is paramount for the successful design and execution of experiments, including its use in protein sequencing, peptide mapping, and as a reference standard in high-performance liquid chromatography (HPLC).

Physicochemical Properties of N-(2,4-Dinitrophenyl)-L-valine

A foundational understanding of the physicochemical properties of DNP-Valine is essential for predicting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N₃O₆ | [1] |

| Molecular Weight | 283.24 g/mol | [1] |

| Physical State | Crystalline Powder | [2] |

| Color | Yellow | [2] |

| Melting Point | 131 °C | [2] |

| Predicted logP | 3.2 | [1] |

The molecular structure of DNP-Valine is characterized by the hydrophobic and bulky 2,4-dinitrophenyl group, the nonpolar isobutyl side chain of valine, and the polar carboxylic acid group. The predicted octanol-water partition coefficient (logP) of 3.2 indicates a significant preference for lipophilic (non-polar) environments over aqueous (polar) environments.[1] This is a key determinant of its solubility profile.

Theoretical Framework of Solubility: A Molecular Perspective

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For DNP-Valine, the key interactions at play are:

-

Van der Waals Forces: The large, aromatic dinitrophenyl group and the isobutyl side chain of valine are capable of engaging in significant van der Waals interactions with non-polar solvents.

-

Dipole-Dipole Interactions: The nitro groups and the carboxylic acid moiety introduce polarity to the molecule, allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and carboxyl groups can act as hydrogen bond acceptors. This is a critical interaction in protic solvents.

The overall solubility in a given solvent is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

Qualitative Solubility Profile of N-(2,4-Dinitrophenyl)-L-valine

Based on its structure and the principles outlined above, a qualitative solubility profile for DNP-Valine can be predicted:

-

Aqueous Solubility: The presence of the large, hydrophobic dinitrophenyl group is expected to render DNP-Valine poorly soluble in water. This is a common characteristic of dinitrophenylated amino acids.[3] The solubility of the parent amino acid, L-valine, in water is approximately 85 g/L at 20°C, and the addition of the DNP group drastically reduces this.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): DNP-Valine is expected to exhibit moderate to good solubility in these solvents. They can engage in dipole-dipole interactions with the polar functionalities of DNP-Valine.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in these solvents is also anticipated to be favorable. A product data sheet from Tokyo Chemical Industry (TCI) describes the solubility of DNP-Valine in methanol as "almost transparency," indicating good solubility. These solvents can participate in hydrogen bonding with the carboxylic acid and nitro groups. However, the solubility of L-valine in water-alcohol mixtures is known to decrease as the alcohol concentration increases, suggesting that the hydrophobic nature of the molecule plays a significant role.[5]

-

Non-Polar Solvents (e.g., Chloroform, Toluene): Due to the significant non-polar surface area of the dinitrophenyl and isobutyl groups, DNP-Valine is expected to have some solubility in non-polar solvents, driven by van der Waals forces.

Experimental Protocol for the Quantitative Determination of DNP-Valine Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely accepted technique.

I. Materials and Apparatus

-

N-(2,4-Dinitrophenyl)-L-valine (≥98% purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, chloroform) of analytical grade

-

Thermostatically controlled water bath or incubator

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

UV-Vis spectrophotometer or HPLC system with a UV detector

II. Experimental Workflow

The following diagram illustrates the step-by-step procedure for determining the solubility of DNP-Valine.

Caption: Experimental workflow for determining the solubility of DNP-Valine using the isothermal equilibrium method.

III. Analytical Quantification

A crucial step in this protocol is the accurate determination of the DNP-Valine concentration in the saturated solution.

-

UV-Vis Spectrophotometry: A calibration curve of absorbance versus known concentrations of DNP-Valine in the chosen solvent should be prepared. The absorbance of the diluted supernatant can then be measured, and the concentration can be determined from the calibration curve.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C18) and mobile phase can be developed. A calibration curve of peak area versus known concentrations of DNP-Valine is constructed. The diluted supernatant is then injected, and the concentration is calculated from the peak area.

Molecular Interactions Influencing Solubility

The following diagram illustrates the key molecular interactions that govern the solubility of DNP-Valine in different types of solvents.

Caption: Key molecular interactions between DNP-Valine and different solvent classes.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset of the quantitative solubility of N-(2,4-Dinitrophenyl)-L-valine in a wide range of organic solvents is currently lacking, this guide provides a robust framework for understanding and experimentally determining these crucial parameters. The physicochemical properties of DNP-Valine, particularly its significant hydrophobicity imparted by the dinitrophenyl group, are the primary drivers of its solubility behavior. The provided experimental protocol offers a standardized method for generating reliable and reproducible solubility data, which is essential for the effective application of this compound in research and development. The generation of such a dataset would be a valuable contribution to the scientific community, aiding in the optimization of analytical methods and the development of novel applications for DNP-derivatized amino acids.

References

-

Boichenko, A. P., Chernyshova, O. S., Kulikov, A. Y., & Loginova, L. P. (2011). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Russian Journal of Applied Chemistry, 84(6), 957–963. [Link]

- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems (Doctoral dissertation, University of Rhode Island). [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 96810, N-(2,4-Dinitrophenyl)-L-valine. Retrieved from [Link]

Sources

- 1. N-(2,4-Dinitrophenyl)-L-valine | C11H13N3O6 | CID 96810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2,4-Dinitrophenyl)-L-valine 98.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. L-Valine for biochemistry 72-18-4 [sigmaaldrich.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

An In-depth Technical Guide to the Physical Properties of N-(2,4-Dinitrophenyl)-L-valine (DNP-valine)

This technical guide provides a comprehensive overview of the key physical properties of N-(2,4-Dinitrophenyl)-L-valine (DNP-valine), a derivative of the amino acid valine crucial in biochemical analysis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of DNP-valine's characteristics for its application in experimental workflows.

Introduction: The Significance of DNP-valine

N-(2,4-Dinitrophenyl)-L-valine is a chemically modified amino acid that plays a significant role in protein chemistry. The attachment of the 2,4-dinitrophenyl group to the N-terminus of valine imparts a distinct yellow color, a property historically exploited by Frederick Sanger in his pioneering work on protein sequencing. This derivatization allows for the straightforward detection and quantification of amino acids and peptides. A thorough understanding of its physical properties, such as melting point and appearance, is fundamental for its correct identification, handling, and application in various analytical techniques, including chromatography and spectroscopy.

Core Physical Properties of DNP-valine

The physical characteristics of a compound are intrinsic properties that are essential for its identification and quality assessment. For DNP-valine, the appearance and melting point are primary identifiers.

Appearance

DNP-valine is consistently described as a solid material. Its appearance can range from a light yellow to a distinct yellow or even orange hue.[1] This coloration is a direct result of the dinitrophenyl group, which is a chromophore that absorbs light in the visible spectrum. The physical form of DNP-valine is typically a crystalline powder.[2]

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid state. This physical constant is a critical indicator of purity. For DNP-valine, the melting point is consistently reported in the range of 129.0 to 133.0 °C .[1] Some sources specify a more precise melting point of 131 °C .[2][3] A melting point depression or a broader melting range would suggest the presence of impurities.

| Property | Description | Source(s) |

| Appearance | Light yellow to Yellow to Orange powder/crystal | [1] |

| Physical Form | Crystalline Powder | [2] |

| Melting Point | 129.0 to 133.0 °C | [1] |

| Melting Point | 131 °C | [2][3] |

Experimental Protocol: Determination of Melting Point

The following protocol outlines a robust method for the determination of the melting point of DNP-valine, ensuring accuracy and reproducibility. This protocol is designed as a self-validating system by incorporating calibration and verification steps.

Principle

The melting point is determined by heating a small, powdered sample of the substance in a capillary tube and observing the temperature at which the substance melts. A calibrated melting point apparatus with a variable heating rate and a means of observing the sample is essential for this procedure.

Materials and Equipment

-

DNP-valine sample

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Certified melting point standards (e.g., benzophenone, caffeine)

-

Thermometer (calibrated) or digital temperature probe

Step-by-Step Methodology

-

Apparatus Calibration:

-

Prior to sample analysis, verify the accuracy of the melting point apparatus using a certified standard with a known melting point close to that of DNP-valine.

-

Follow the instrument's standard operating procedure for calibration. The observed melting point of the standard should be within the acceptable range specified for the reference material. This step ensures the trustworthiness of the measurements.

-

-

Sample Preparation:

-

Place a small amount of the DNP-valine sample into a clean, dry mortar.

-

Gently grind the sample into a fine, uniform powder using the pestle. This ensures efficient packing into the capillary tube and uniform heat transfer.

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of material is packed into the bottom.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly to a height of 2-3 mm.

-

-

Melting Point Determination:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to a rapid setting to approach the expected melting point of DNP-valine (approximately 131 °C).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for accurately observing the melting transition.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the completion of melting). The range between these two temperatures is the melting range.

-

For a pure substance like DNP-valine, this range should be narrow, typically less than 1 °C.

-

-

Data Interpretation and Reporting:

-

Report the observed melting range.

-

If the observed melting point is significantly lower or the range is broader than the literature values (129-133 °C), it may indicate the presence of impurities.

-

Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound such as DNP-valine.

Caption: Workflow for the determination of physical properties of a chemical compound.

Conclusion

The physical properties of N-(2,4-Dinitrophenyl)-L-valine, specifically its characteristic yellow to orange crystalline appearance and its well-defined melting point of approximately 131 °C, are fundamental parameters for its identification and quality control. The experimental protocol detailed in this guide provides a reliable framework for the accurate determination of its melting point, a critical step in ensuring the integrity of research and development activities that utilize this important amino acid derivative.

References

-

PubChem. N-(2,4-Dinitrophenyl)-L-valine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Chromophoric Properties of the Dinitrophenyl Group

Introduction: The Dinitrophenyl Group - A Versatile Chromophoric Tool

In the vast landscape of molecular probes and labels, the 2,4-dinitrophenyl (DNP) group stands out for its simplicity, reliability, and versatility. At its core, the DNP group is a potent chromophore—a molecular entity responsible for imparting color to a compound by absorbing light in the visible spectrum. Its characteristic yellow color arises from a fundamental electronic architecture that has been ingeniously exploited across a multitude of scientific disciplines. From Frederick Sanger's pioneering work in protein sequencing to modern immunoassays and chromatographic analyses, the DNP group's robust spectroscopic properties provide a powerful handle for the detection and quantification of otherwise invisible molecules.[1]

This guide offers an in-depth exploration of the chromophoric properties of the DNP group, designed for researchers, scientists, and drug development professionals. We will dissect the electronic origins of its color, examine how its environment influences its spectroscopic signature, and provide detailed, field-proven protocols for its most critical applications.

Chapter 1: The Electronic Basis of the DNP Chromophore

The vibrant yellow hue of DNP derivatives is not an arbitrary property but a direct consequence of its molecular structure. The chromophore is composed of a benzene ring substituted with two nitro (NO₂) groups, typically at the 2 and 4 positions. The profound chromophoric character of the DNP group stems from the powerful electron-withdrawing nature of these nitro groups.

Mechanism of Action: Intramolecular Charge Transfer

-

Electron-Withdrawing Resonance: The nitro groups are strong resonance-withdrawing groups. They pull electron density from the benzene ring's π-system towards the oxygen atoms of the nitro groups.

-

Auxochrome Enhancement: When the DNP group is attached to a molecule containing an electron-donating group (an auxochrome), such as an amine (-NH₂) or a hydroxyl (-OH), the effect is magnified. The lone pair of electrons on the auxochrome is pushed into the benzene ring.

-

Intramolecular Charge Transfer (ICT): This combined "push-pull" effect creates a significant intramolecular charge transfer (ICT) system. Upon absorption of light energy, an electron is promoted from a molecular orbital with high electron density on the donor side (the auxochrome and ring) to an orbital with high electron density on the acceptor side (the nitro groups). This electronic transition, specifically a π→π* transition, occurs at a relatively low energy, causing absorption in the near-UV and visible regions of the spectrum (typically around 360-400 nm).[2]

The diagram below illustrates this fundamental principle of intramolecular charge transfer, which is the cornerstone of the DNP group's utility as a chromophore.

Sources

A Technical Guide to N-Terminal Sequencing: From Sanger's DNP-Valine to Edman's Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise determination of a protein's amino acid sequence is a cornerstone of molecular biology and biopharmaceutical development. This guide provides an in-depth exploration of the chemical principles underpinning N-terminal amino acid analysis, focusing on the foundational Sanger method, which generates derivatives like N-(2,4-Dinitrophenyl)-L-valine, and the subsequent evolution to the more powerful Edman degradation. We will dissect the causality behind each method's experimental choices, compare their respective strengths and limitations, and contextualize their roles in modern research and quality control environments. Detailed protocols, mechanistic diagrams, and a comparative analysis are provided to serve as a comprehensive resource for both academic and industry professionals.

Introduction: The Dawn of Protein Sequencing

In the mid-20th century, the exact composition of proteins was a matter of intense scientific inquiry. It was not yet universally accepted that every protein possessed a unique and precisely defined sequence of amino acids.[1] The pioneering work of Frederick Sanger on the hormone insulin provided the first definitive proof of this concept, a discovery that earned him the Nobel Prize in Chemistry in 1958 and fundamentally shaped our understanding of biology.[1][2] Sanger's strategy involved identifying the N-terminal amino acid, the residue with a free alpha-amino group, using a chemical labeling technique.[2] This work laid the groundwork for a more advanced, sequential method developed by Pehr Edman, which revolutionized the field by allowing for the stepwise determination of an amino acid sequence from the N-terminus.[2][3]

The Sanger Method: Foundational N-Terminal Identification

The Sanger method is centered on the use of 1-fluoro-2,4-dinitrobenzene (FDNB), now commonly known as Sanger's reagent.[4] This chemical provides a robust method for covalently labeling the N-terminal amino acid of a polypeptide.[5][6]

Mechanism of Action: The Dinitrophenylation Reaction

The core of the Sanger method is a nucleophilic aromatic substitution reaction. Under mildly alkaline conditions, the N-terminal α-amino group of a peptide is deprotonated, rendering it nucleophilic.[7] This nucleophile attacks the electron-deficient carbon atom of FDNB that bears the fluorine atom, displacing it and forming a stable dinitrophenyl (DNP) derivative of the peptide.[5] If the N-terminal amino acid is valine, the product is N-(2,4-Dinitrophenyl)-L-valine.

The resulting DNP-peptide is then subjected to harsh acid hydrolysis (e.g., 6 N HCl), which cleaves all peptide bonds, breaking the polypeptide into its constituent amino acids.[8] The bond between the dinitrophenyl group and the N-terminal amino acid is resistant to this hydrolysis.[5] This allows the yellow-colored DNP-amino acid, such as DNP-valine, to be isolated from the mixture of unlabeled amino acids, typically by ether extraction and subsequent chromatographic separation.[7] Identification is then achieved by comparing its chromatographic behavior to that of known DNP-amino acid standards.[7]

Protocol: N-Terminal Analysis via FDNB Derivatization

-

Labeling: Dissolve the peptide sample in a suitable buffer (e.g., sodium bicarbonate, pH ~8.5). Add a solution of FDNB in ethanol. Incubate the reaction mixture for approximately 2 hours at room temperature.

-

Causality Insight: The alkaline pH is critical to ensure the N-terminal amino group is in its unprotonated, nucleophilic state (-NH2) to facilitate the reaction with FDNB.[7]

-

-

Hydrolysis: After the reaction, evaporate the solvent. Add 6 N HCl to the dried DNP-peptide. Seal the tube under vacuum and heat at 110°C for 16-24 hours.[9] This harsh condition is necessary to cleave all peptide bonds.

-

Extraction: Cool the hydrolysate and add water. Extract the yellow DNP-amino acid into diethyl ether. The unlabeled, free amino acids will remain in the aqueous phase.[7]

-

Identification: Evaporate the ether extract. Redissolve the DNP-amino acid residue and spot it on a thin-layer chromatography (TLC) plate or analyze by HPLC alongside standards of known DNP-amino acids.[8]

-

Self-Validation: The presence of a single, distinct yellow spot (other than potential DNP-lysine byproducts) that co-migrates with a known standard provides high confidence in the N-terminal residue's identity.

-

Edman Degradation: A Leap to Sequential Analysis

While revolutionary, the Sanger method's primary limitation is its destructive nature; the entire peptide is hydrolyzed to identify a single N-terminal residue.[10] To overcome this, Pehr Edman developed a method for the sequential removal and identification of amino acids from the N-terminus, leaving the rest of the peptide chain intact for further cycles.[3]

Mechanism of Action: The Three-Step Cycle

The Edman degradation is an elegant, three-step cyclical process that was later automated into an instrument called a sequenator.[11][12]

-

Coupling: The peptide is treated with phenylisothiocyanate (PITC) under mildly alkaline conditions (pH ~9.0).[12] The PITC reacts with the uncharged N-terminal α-amino group to form a phenylthiocarbamoyl (PTC) derivative.[13]

-

Cleavage: The PTC-peptide is then treated with a strong, anhydrous acid, typically trifluoroacetic acid (TFA).[14] This cleaves the peptide bond between the first and second residues. The N-terminal amino acid is released as an unstable anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide chain shortened by one residue but otherwise undamaged.[13][14]

-

Conversion & Identification: The ATZ-amino acid is selectively extracted with an organic solvent and then converted with aqueous acid into a more stable phenylthiohydantoin (PTH) derivative.[13][15] This PTH-amino acid is then identified, most commonly by reverse-phase HPLC, by comparing its retention time to a chromatogram of known PTH standards.[16][17] The shortened peptide can then re-enter the cycle for identification of the next amino acid.[14]

Comparative Analysis: Sanger vs. Edman

The relation between N-(2,4-Dinitrophenyl)-L-valine and Edman degradation is one of methodological succession. The former is a product of the pioneering but terminal Sanger method, while the latter represents the more advanced, sequential approach that became the gold standard for protein sequencing for decades.[11][13]

| Feature | Sanger Method (yielding DNP-amino acids) | Edman Degradation (yielding PTH-amino acids) |

| Primary Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB)[4] | Phenylisothiocyanate (PITC)[13] |

| Objective | Identify only the N-terminal amino acid.[1] | Sequentially identify amino acids from the N-terminus.[14] |

| Process | Label -> Hydrolyze Entire Peptide -> Identify.[5] | Cyclical: Couple -> Cleave -> Convert -> Identify.[15] |

| Peptide Integrity | The peptide is completely destroyed by acid hydrolysis.[8] | The peptide is preserved, shortened by one residue per cycle.[3] |

| Throughput | Low; one residue identified per experiment. | High; automated sequenators can perform up to 50 cycles.[12][14] |

| Key Limitation | Provides only single-point information (the N-terminus).[10] | Efficiency decreases with cycle number; ineffective on long peptides (>50-60 residues) or if the N-terminus is chemically blocked.[13] |

| End Product | DNP-amino acid (e.g., DNP-Valine).[5] | PTH-amino acid.[15] |

Modern Context and Applications in Drug Development

While high-throughput mass spectrometry has largely superseded chemical methods for large-scale proteomics, Edman degradation retains critical, high-precision applications, particularly in the biopharmaceutical industry.[13][18]

-

N-Terminal Confirmation: It remains the gold standard for unequivocally verifying the N-terminal sequence of recombinant proteins and monoclonal antibodies, ensuring product identity and consistency.[12][18]

-

Quality Control: It is used to detect and quantify N-terminal variants, such as truncations or the incomplete removal of a methionine residue, which are critical quality attributes for therapeutic proteins.[19]

-

Cleavage Site Identification: Edman sequencing can precisely identify the N-terminus of protein fragments generated by proteolysis, which is crucial for understanding protein processing and degradation pathways.[12]

The Sanger method, while no longer a primary analytical tool, is of immense historical importance and serves as a fundamental teaching example of protein chemistry.[1][2]

Conclusion

The journey from the single-point identification of N-terminal residues as DNP-derivatives, such as N-(2,4-Dinitrophenyl)-L-valine, to the sequential analysis enabled by Edman degradation marks a pivotal evolution in biochemistry. Sanger's method established the fundamental principle of N-terminal labeling, while Edman's refinement provided a powerful tool for elucidating primary protein structure. For today's researchers and drug development professionals, understanding the chemistry, advantages, and limitations of these techniques is essential for their intelligent application in protein characterization, validation, and quality control, ensuring the safety and efficacy of next-generation biotherapeutics.

References

- Smith, J. B. Peptide Sequencing by Edman Degradation. Encyclopedia of Life Sciences, 2001. [URL: https://www.els.net/WileyCDA/ElsArticle/refId-a0001479.

- Shimadzu Scientific Instruments. Theory of Edman Sequencing. [URL: https://www.shimadzu.com/an/service-support/technical-support/analysis-basics/theory-edman-sequencing]

- Chemistry LibreTexts. 26.7: The Edman Degradation. Chemistry LibreTexts, 2022. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.

- G-Biosciences. DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences, 2019. [URL: https://www.gbiosciences.com/dnfb-sangers-reagent]

- MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio, 2023. [URL: https://www.metwarebio.com/news/edman-degradation-a-classic-protein-sequencing-technique]

- Biolympics. 13. Protein Sequencing (Step 3) | Sanger & Edman Sequencing | Determination of N terminal Amino acid. YouTube, 2022. [URL: https://www.youtube.

- Morsch, et al. 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry: A Tenth Edition, Pressbooks. [URL: https://pressbooks.oer.hawaii.

- Creative Proteomics. Protein Sequencing of Edman Degradation. Creative Proteomics Blog, 2018. [URL: https://www.creative-proteomics.

- MtoZ Biolabs. 4 Steps of Edman Degradation. MtoZ Biolabs, N.D. [URL: https://www.mtoz-biolabs.

- MtoZ Biolabs. Applications and Challenges of Edman Sequencing in Proteomics. MtoZ Biolabs, N.D. [URL: https://www.mtoz-biolabs.com/applications-and-challenges-of-edman-sequencing-in-proteomics.html]

- Creative Proteomics. Edman Degradation vs Sanger Sequencing. Creative Proteomics, N.D. [URL: https://www.creative-proteomics.

- Edman, P. On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 1956. [URL: https://actachemscand.org/articles/10/4/10-0761.pdf, sourced via SciSpace]

- Shively, J. E. Identification of PTH-Amino Acids by HPLC. Springer Nature Experiments, 1986. [URL: https://experiments.springernature.com/articles/10.1007/978-1-59259-992-4_15]

- Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. Creative Biolabs, N.D. [URL: https://www.creative-biolabs.com/proteomics/sanger-protein-sequencing.htm]

- STEM Learning. N-terminal Analysis of a Dipeptide. STEM Learning, N.D. [URL: https://www.stem.org.uk/resources/elibrary/resource/30113/n-terminal-analysis-dipeptide]

- BaiTaiPaiKe Biology. The Role and Limitations of Edman Degradation in Protein Sequencing. 百泰派克生物科技, N.D. [URL: https://www.biotech-pack.